molecular formula C24H41NO3 B11962225 Methyl 3-amino-4-(hexadecyloxy)benzoate CAS No. 2497-65-6

Methyl 3-amino-4-(hexadecyloxy)benzoate

Cat. No.: B11962225
CAS No.: 2497-65-6
M. Wt: 391.6 g/mol
InChI Key: PICGZONBJRKQLK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(hexadecyloxy)benzoate is a benzoate ester derivative characterized by a 3-amino group and a 4-hexadecyloxy chain (C₁₆H₃₃O) attached to the aromatic ring. Its synthesis likely involves etherification and esterification steps, as seen in analogous compounds .

Properties

CAS No.

2497-65-6

Molecular Formula

C24H41NO3

Molecular Weight

391.6 g/mol

IUPAC Name

methyl 3-amino-4-hexadecoxybenzoate

InChI

InChI=1S/C24H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-18-17-21(20-22(23)25)24(26)27-2/h17-18,20H,3-16,19,25H2,1-2H3

InChI Key

PICGZONBJRKQLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(hexadecyloxy)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(hexadecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to various acylated or sulfonated derivatives .

Scientific Research Applications

Methyl 3-amino-4-(hexadecyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature, which includes both hydrophilic and hydrophobic regions.

    Medicine: Research into its potential as a local anesthetic or anti-inflammatory agent is ongoing.

    Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants or emulsifiers.

Mechanism of Action

The mechanism by which methyl 3-amino-4-(hexadecyloxy)benzoate exerts its effects is not fully understood. it is believed to interact with cell membranes due to its amphiphilic nature. The hexadecyloxy group allows it to embed in lipid bilayers, while the amino group can interact with membrane proteins or other polar molecules. This interaction may alter membrane fluidity and permeability, affecting cellular processes .

Comparison with Similar Compounds

Key Differences :

  • Hexadecyloxy vs. shorter chains : The C₁₆ chain in the target compound increases melting point and reduces water solubility compared to hexyl or benzyl analogs .
  • Amino vs. methoxy: The 3-NH₂ group (target) offers nucleophilic reactivity absent in 3-OCH₃ derivatives (e.g., ), enabling conjugation with biomolecules .

Substituted Benzoates with Amino Groups

Compound Substituents Key Properties Applications Reference
Methyl 3-amino-4-hydroxybenzoate 3-NH₂, 4-OH Precursor for benzoxazole synthesis Antimicrobial agents
Methyl 3-amino-4-chlorobenzoate 3-NH₂, 4-Cl Electron-withdrawing Cl enhances stability Pharmaceutical intermediates
Methyl 3-amino-4-hydroxy-5-iodobenzoate 3-NH₂, 4-OH, 5-I Heavy atom for crystallography Imaging agents

Key Differences :

  • Hydroxy vs. hexadecyloxy : The 4-OH group () increases polarity, whereas the hexadecyloxy chain in the target compound prioritizes lipid solubility .

Biological Activity

Methyl 3-amino-4-(hexadecyloxy)benzoate is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure and properties:

  • Molecular Formula : C22_{22}H35_{35}NO2_2
  • Molecular Weight : 357.53 g/mol
  • CAS Number : 60947841

The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Potential effects against various pathogens.
  • Anticancer Properties : Possible inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound may possess antimicrobial properties. For instance, studies on related compounds have shown efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a potential role in treating infections .

Anticancer Activity

The compound's structure suggests it could inhibit cancer cell growth. A study highlighted the importance of bioactive compounds derived from microbial sources with anticancer activity, indicating that derivatives with similar structures could also exhibit such properties .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds with similar functional groups have been shown to modulate inflammatory responses, potentially making this compound a candidate for further investigation in anti-inflammatory therapies .

Case Studies

  • Anticancer Studies :
    • A study on bioactive compounds revealed that certain derivatives exhibited significant anticancer activity against prostate cancer cell lines, suggesting a similar potential for this compound due to structural similarities .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that structurally related compounds had broad-spectrum antimicrobial activity against several pathogens .
  • Inflammation Modulation :
    • Research has indicated that compounds with similar moieties can reduce inflammatory markers in cellular models, supporting the hypothesis that this compound may also exert anti-inflammatory effects .

Data Tables

Biological Activity Observed Effects References
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Anti-inflammatoryDecreased inflammatory markers

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